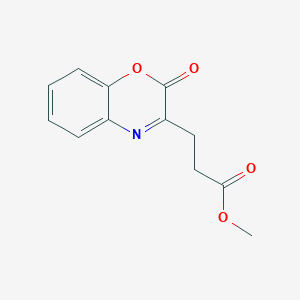

methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(2-oxo-1,4-benzoxazin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-11(14)7-6-9-12(15)17-10-5-3-2-4-8(10)13-9/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXRRMSWAHHCHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NC2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate can be synthesized under mild conditions from 2-aminophenols and dimethyl-2-oxoglutarate . The reaction typically involves the following steps:

Condensation Reaction: 2-aminophenol reacts with dimethyl-2-oxoglutarate in the presence of a suitable catalyst to form the benzoxazin ring.

Esterification: The resulting intermediate undergoes esterification to yield methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature and solvent choice, can be optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The benzoxazin ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazin oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate is a benzoxazin derivative . While the search results do not provide extensive details specifically on the applications of this exact compound, they do offer information on related benzoxazinones and their derivatives, which can provide insights into potential applications.

1. Antibacterial Activity of 1,4-Benzoxazin-3-one Derivatives

- A study on novel 1,4-benzoxazin-3-one derivatives containing propanolamine groups revealed their effectiveness against phytopathogenic bacteria .

- Many of these derivatives exhibited antibacterial activity against Psa, Xac, and Xoo in vitro . Compound 4n showed particularly promising results, with EC50 values of 4.95, 4.71, and 8.50 mg mL-1 against Xoo, Xac, and Psa, respectively .

- In vivo tests of compound 4n against rice BLB showed better curative (51%) and protective (48%) activity than commonly used treatments like BT (41% and 39%) and TC (43%, 41%) .

- Scanning electron microscope (SEM) images showed that compound 4n caused damage to the cell walls of Xoo, leading to cell lysis and bacterial death .

2. Synthesis and Preparation of Benzoxazinones

- The general procedure for preparing 1,4-benzoxazin-3-ones involves reacting an intermediate with a reaction compound and K2CO3 in isopropyl alcohol at 60 °C for 6 hours . The resulting solution is then processed through extraction, drying, filtering, and concentration . The crude products are purified using column chromatography or preparative thin-layer chromatography (TLC) .

- For instance, one method involves using a methanol : methylene chloride (1 : 20, v/v) mixture as a solvent for chromatography or TLC . Another method uses a petroleum ether : ethyl acetate (1 : 8, v/v) mixture as a solvent .

3. Mineralocorticoid Receptor Modulators

- Benzoxazinone amides have been identified as mineralocorticoid receptor modulators . These compounds exhibit varying degrees of receptor agonism and/or antagonism .

4. Further Considerations

Mechanism of Action

The mechanism of action of methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate involves its interaction with molecular targets through its benzoxazin ring. The compound can form stable complexes with metal ions, thereby inhibiting corrosion. Additionally, its chemical structure allows it to interact with biological macromolecules, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate

- 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

- 2-(3,4-dihydro-2H-1,4-benzoxazin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate is unique due to its specific benzoxazin ring structure fused with a propanoate ester group. This combination imparts distinct chemical properties, making it a versatile compound for various applications.

Biological Activity

Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the context of antioxidant properties and interactions with various biological pathways. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The empirical formula of methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate is CHNO, with a molecular weight of 233.22 g/mol . The compound features a benzoxazine core, which is known for its diverse pharmacological properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds related to methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate. A significant study evaluated various derivatives for their antioxidant activities using the DPPH free radical scavenging assay and the FRAP assay. The results indicated that certain analogs exhibited IC values ranging from 4.74 ± 0.08 to 92.20 ± 1.54 μg/mL, demonstrating promising antioxidant capabilities compared to ascorbic acid (IC = 4.57 μg/mL) .

Table 1: Antioxidant Activity of Related Compounds

Cytotoxicity Studies

The cytotoxic effects of methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate were assessed in non-cancerous 3T3 fibroblast cell lines using the MTT assay. The results indicated that compounds with significant antioxidant activity did not exhibit toxicity up to concentrations of 250 μg/mL, suggesting a favorable safety profile for further development .

Mechanistic Insights

Molecular docking studies have been conducted to elucidate the binding interactions of methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate with various biological targets. These studies reveal that modifications in the molecular structure can enhance binding affinity and biological activity, which is critical for designing more potent derivatives .

Case Studies and Applications

- Antioxidant Applications : The potential use of methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate as an antioxidant agent has been explored in food preservation and cosmetic formulations due to its ability to scavenge free radicals effectively.

- Pharmaceutical Development : Research has indicated that derivatives of this compound may serve as leads for developing new drugs targeting oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, triazine-mediated coupling (e.g., using trichlorotriazine as a scaffold) is effective for introducing benzoxazinone moieties . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) improves yield by reducing side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC-MS : To confirm molecular weight (e.g., C₁₃H₁₃NO₅, theoretical MW 263.24) and detect impurities.

- ¹H/¹³C NMR : Key signals include the methyl ester (~δ 3.7 ppm, singlet) and benzoxazinone aromatic protons (δ 6.8–7.5 ppm) .

- FT-IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and benzoxazinone lactam (C=O ~1680 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for ester derivatives:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism in the propanoate chain). Strategies include:

- Variable Temperature (VT) NMR : Cooling to −40°C slows rotation, simplifying splitting patterns .

- DFT Calculations : Predict preferred conformers and compare with experimental data .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings .

Q. What experimental designs are optimal for studying its environmental fate and biodegradation?

- Methodological Answer : Adapt methodologies from long-term environmental projects:

- Soil/Water Partitioning : Use OECD 106/121 guidelines to measure log K₀w (octanol-water coefficient) and assess bioaccumulation potential.

- Biotic Transformation : Incubate with Pseudomonas spp. and monitor degradation via LC-MS/MS (detection limit: 0.1 ppb) .

- Ecotoxicology : Follow ISO 11348-3 for acute toxicity assays using Daphnia magna .

Q. How can researchers address inconsistencies in bioactivity data across cell-based assays?

- Methodological Answer : Standardize protocols to minimize variability:

- Cell Line Authentication : Use STR profiling to confirm identity (e.g., HEK-293 vs. HeLa).

- Dose-Response Curves : Apply Hill slope models to calculate EC₅₀ values (3 independent replicates, p < 0.05).

- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) .

Q. What theoretical frameworks guide mechanistic studies of its reactivity (e.g., hydrolysis or enzyme inhibition)?

- Methodological Answer : Link to conceptual frameworks such as:

- Molecular Orbital Theory : Predict nucleophilic attack sites on the benzoxazinone ring using HOMO-LUMO gaps .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with hydrolysis rates .

- Enzyme Kinetics : Use Michaelis-Menten models to study inhibition of target enzymes (e.g., cyclooxygenase-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.